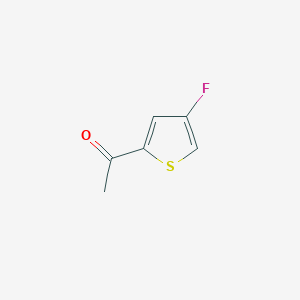
1-(4-Fluoro-2-thienyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-thienyl)ethanone is an organic compound with the molecular formula C6H5FOS. It is a derivative of thienyl ethanone, where a fluorine atom is substituted at the 4-position of the thiophene ring.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-2-thienyl)ethanone typically involves the reaction of 4-fluorothiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethanoyl group is introduced at the 2-position of the thiophene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
1-(4-Fluoro-2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-thienyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiophene derivatives.
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-thienyl)ethanone depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .
In materials science, the compound’s electronic properties are crucial. The presence of the fluorine atom can influence the compound’s electron density and distribution, affecting its conductivity and performance in electronic devices .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-thienyl)ethanone can be compared with other thienyl ethanone derivatives, such as:
1-(2-Thienyl)ethanone: Lacks the fluorine substitution, resulting in different electronic properties and reactivity.
1-(4-Chloro-2-thienyl)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior and applications.
1-(4-Methyl-2-thienyl)ethanone: Contains a methyl group, which affects its steric and electronic properties compared to the fluoro derivative.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic characteristics and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C6H5FOS |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
1-(4-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H5FOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 |
InChI-Schlüssel |
YGTNYIXXIBKGIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CS1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


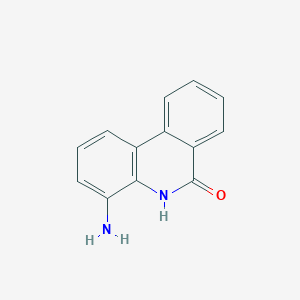
![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)
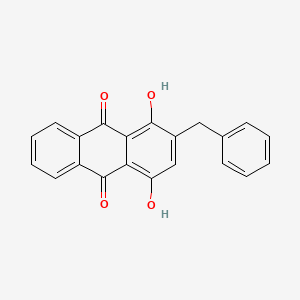
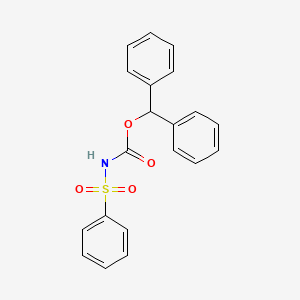
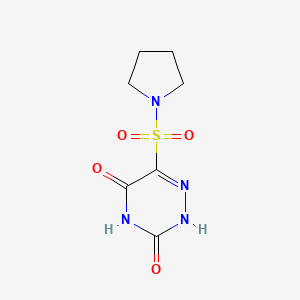
![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)
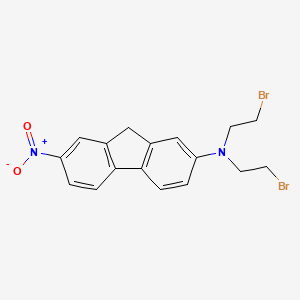
![tert-Butyl 1-((4-methoxybenzyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13997527.png)
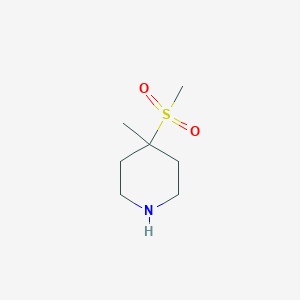
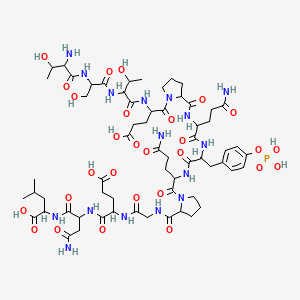
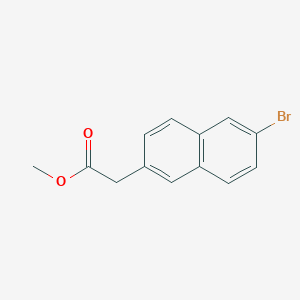
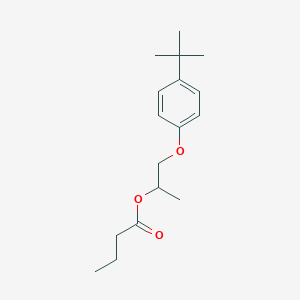
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole](/img/structure/B13997542.png)
